molecular formula C18H19N3O2S B12515187 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- CAS No. 651335-80-7

1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B12515187
CAS No.: 651335-80-7
M. Wt: 341.4 g/mol
InChI Key: XRWRRPYNEXEHOB-CQSZACIVSA-N
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Description

1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- is a complex organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound, with a phenylsulfonyl group and a pyrrolidinylmethyl substituent, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of hydrazones with appropriate substituents to form the indazole ring. The phenylsulfonyl group can be introduced through sulfonylation reactions, while the pyrrolidinylmethyl group can be added via alkylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the phenylsulfonyl group, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). .

Scientific Research Applications

1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and specificity, while the pyrrolidinylmethyl group may influence the compound’s pharmacokinetic properties. The compound may act by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- can be compared with other indazole derivatives, such as:

    1H-Indazole-3-carboxylic acid: Known for its use in synthesizing bioactive molecules.

    2H-Indazole derivatives: Widely studied for their diverse biological activities.

    3-Nitro-2H-indazole:

The unique combination of the phenylsulfonyl and pyrrolidinylmethyl groups in 1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]- distinguishes it from other indazole derivatives, offering specific advantages in terms of biological activity and chemical reactivity.

Properties

CAS No.

651335-80-7

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[[(2R)-pyrrolidin-2-yl]methyl]indazole

InChI

InChI=1S/C18H19N3O2S/c22-24(23,15-8-2-1-3-9-15)18-16-10-4-5-11-17(16)21(20-18)13-14-7-6-12-19-14/h1-5,8-11,14,19H,6-7,12-13H2/t14-/m1/s1

InChI Key

XRWRRPYNEXEHOB-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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